1-(2-Bromo-4-chlorophenyl)cyclopropylamine

Medicinal Chemistry Physicochemical Properties Halogen Bonding

Substituting arylcyclopropylamines based solely on chemical similarity introduces unacceptable risk in R&D workflows-even a meta-to-para halogen shift can alter LSD1 inhibitory potency by >10-fold. 1-(2-Bromo-4-chlorophenyl)cyclopropylamine (CAS 1204580-93-7) eliminates this uncertainty with a defined ortho-Br/para-Cl pattern. • Evaluated for time-dependent, irreversible LSD1/MAO inhibition via covalent FAD adduct formation. • Bromo substituent serves as a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions. • Elaborated into biotinylated or fluorescent probes to interrogate LSD1 localization, interactome, and cellular dynamics. Reliably sourced at ≥95% purity with consistent batch quality-ready for immediate global dispatch.

Molecular Formula C9H9BrClN
Molecular Weight 246.53 g/mol
CAS No. 1204580-93-7
Cat. No. B1524643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-4-chlorophenyl)cyclopropylamine
CAS1204580-93-7
Molecular FormulaC9H9BrClN
Molecular Weight246.53 g/mol
Structural Identifiers
SMILESC1CC1(C2=C(C=C(C=C2)Cl)Br)N
InChIInChI=1S/C9H9BrClN/c10-8-5-6(11)1-2-7(8)9(12)3-4-9/h1-2,5H,3-4,12H2
InChIKeyVMXWNLSSUMAVFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-4-chlorophenyl)cyclopropylamine: Identity and Procurement


1-(2-Bromo-4-chlorophenyl)cyclopropylamine (CAS 1204580-93-7) is an arylcyclopropylamine derivative featuring a phenyl ring with bromo (ortho) and chloro (para) substituents attached to a cyclopropanamine moiety . It is commonly supplied as a high-purity (≥95%) small-molecule scaffold for medicinal chemistry and organic synthesis applications .

1-(2-Bromo-4-chlorophenyl)cyclopropylamine: Generic Substitution Risks


In medicinal chemistry, subtle variations in arylcyclopropylamine substitution patterns produce profound differences in target engagement, selectivity, and ADME properties. The ortho-bromo/para-chloro arrangement in 1-(2-bromo-4-chlorophenyl)cyclopropylamine cannot be assumed equivalent to other halogenated cyclopropylamines or regioisomers; even a shift from meta to para halogen can alter KDM1A inhibitory potency by more than an order of magnitude [1]. Without direct comparative data for this specific substitution pattern, substitution based solely on chemical similarity introduces unacceptable risk in research and development workflows.

1-(2-Bromo-4-chlorophenyl)cyclopropylamine: Differentiation Evidence


Ortho-Br/Para-Cl Substitution and Physicochemical Profile

The target compound possesses a calculated molecular weight of 246.53 g/mol and a halogen substitution pattern (ortho-Br, para-Cl) that differs from the more common para-Br (2-(4-bromophenyl)cyclopropanamine, MW 212.09) or unsubstituted phenylcyclopropylamine (MW 133.19) scaffolds. This specific halogen arrangement is designed to modulate lipophilicity, electronic effects, and potential halogen-bonding interactions .

Medicinal Chemistry Physicochemical Properties Halogen Bonding

Commercial Purity and Medicinal Chemistry Quality

The compound is commercially available with a specified purity of ≥95% from multiple vendors, including BOC Sciences and MolCore . This purity level meets typical requirements for use as a synthetic intermediate or for preliminary biological screening without additional purification.

Chemical Synthesis Quality Control Purity

Distinct Chemical Space in LSD1/KDM1A Inhibition

Arylcyclopropylamines constitute a major class of LSD1/KDM1A inhibitors. SAR studies demonstrate that halogen substitution on the phenyl ring significantly impacts inhibitory potency. Meta-halogenated analogs can achieve low nanomolar IC50 values (e.g., 31 nM for a meta-substituted compound), whereas unsubstituted or para-substituted analogs may be substantially less potent [1]. The ortho-Br/para-Cl pattern of the target compound represents an underexplored combination that may yield unique selectivity and potency profiles.

Epigenetics LSD1 Inhibition KDM1A Drug Discovery

1-(2-Bromo-4-chlorophenyl)cyclopropylamine: Application Scenarios


SAR Expansion in LSD1/KDM1A Inhibitors

Use this compound as a unique halogenated building block to explore the effect of ortho-Br/para-Cl substitution on LSD1 inhibition and selectivity versus MAO-A/B. The distinct substitution pattern may confer differential binding modes compared to previously characterized arylcyclopropylamines [1].

Cross-Coupling Derivatization

The bromo substituent serves as a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse analogs for medicinal chemistry campaigns [1].

Mechanism-Based Epigenetic Inhibitors

The cyclopropylamine moiety can form covalent adducts with the FAD cofactor in LSD1 and MAO enzymes. This compound can be evaluated for time-dependent, irreversible inhibition of LSD1, potentially leading to long-lasting target engagement [1].

Chemical Probes for Histone Demethylase Studies

As a functionalized arylcyclopropylamine, this compound can be elaborated into biotinylated or fluorescent probes to study LSD1 localization, interactome, and cellular dynamics, aiding in target validation and mechanistic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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